[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid
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Overview
Description
MRS2802 is a synthetic organic compound known for its role as a P2Y14 receptor agonist. The P2Y14 receptor is a G-protein-coupled receptor involved in various physiological processes, including immune response and inflammation . MRS2802 has an EC50 value of 63 nM for the P2Y14 receptor .
Preparation Methods
The synthesis of MRS2802 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
MRS2802 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MRS2802 into reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MRS2802 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of P2Y14 receptor agonists.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and immune disorders.
Industry: Utilized in the development of new drugs targeting the P2Y14 receptor.
Mechanism of Action
MRS2802 exerts its effects by binding to the P2Y14 receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to downstream signaling pathways that modulate immune responses and inflammation. The molecular targets and pathways involved include various intracellular signaling molecules and transcription factors .
Comparison with Similar Compounds
MRS2802 is unique among P2Y14 receptor agonists due to its high potency and specificity. Similar compounds include:
UDP-glucose: Another P2Y14 receptor agonist with a different chemical structure.
MRS2690: A structurally related compound with similar biological activity.
MRS2905: Another P2Y14 receptor agonist with distinct pharmacological properties.
MRS2802 stands out due to its high affinity for the P2Y14 receptor and its potential therapeutic applications in various diseases.
Properties
Molecular Formula |
C10H14F2N2O11P2 |
---|---|
Molecular Weight |
438.17 g/mol |
IUPAC Name |
[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C10H14F2N2O11P2/c11-10(12,26(19,20)21)27(22,23)24-3-4-6(16)7(17)8(25-4)14-2-1-5(15)13-9(14)18/h1-2,4,6-8,16-17H,3H2,(H,22,23)(H,13,15,18)(H2,19,20,21)/t4-,6+,7+,8-/m1/s1 |
InChI Key |
JKJYHYKRGKKASI-YDKYIBAVSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@H]([C@H](O2)COP(=O)(C(F)(F)P(=O)(O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(C(F)(F)P(=O)(O)O)O)O)O |
Origin of Product |
United States |
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